Product packaging for 2,4-Dimethyl-4-nonanol(Cat. No.:CAS No. 74356-31-3)

2,4-Dimethyl-4-nonanol

Cat. No.: B3056805
CAS No.: 74356-31-3
M. Wt: 172.31 g/mol
InChI Key: ZCYIZHWZWCLYQE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4-nonanol is a branched-chain aliphatic alcohol with the molecular formula C11H24O and an average mass of 172.31 g/mol . As a secondary alcohol with defined stereocenters, it presents a structure of interest for synthetic organic chemistry and material science applications . Aliphatic alcohols of similar chain lengths are frequently investigated as components in green chemistry, such as in the formulation of deep eutectic solvents for liquid-liquid extraction and analytical detection methods . Furthermore, saturated aliphatic alcohols are known to be studied in agricultural chemistry for their phytotoxic effects . This compound is provided as a high-purity material for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O B3056805 2,4-Dimethyl-4-nonanol CAS No. 74356-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylnonan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H24O/c1-5-6-7-8-11(4,12)9-10(2)3/h10,12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZCYIZHWZWCLYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCC(C)(CC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868302
Record name 2,4-Dimethylnonan-4-ol
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Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; Fruity aroma
Record name 2,4-Dimethyl-4-nonanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1828/
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Solubility

Very slightly soluble in water; soluble in fats, Soluble (in ethanol)
Record name 2,4-Dimethyl-4-nonanol
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Density

0.821-0.827
Record name 2,4-Dimethyl-4-nonanol
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CAS No.

74356-31-3
Record name 2,4-Dimethyl-4-nonanol
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Record name 2,4-Dimethylnonan-4-ol
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Record name 2,4-dimethylnonan-4-ol
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Record name 2,4-DIMETHYL-4-NONANOL
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Record name 2,4-Dimethyl-4-nonanol
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Synthesis Methodologies and Strategies for 2,4 Dimethyl 4 Nonanol

Catalytic Pathways for Tertiary Alcohol Formation

The synthesis of tertiary alcohols, such as 2,4-Dimethyl-4-nonanol, is a significant area of organic synthesis due to their presence in many biologically active compounds and chemical building blocks. thieme-connect.comillinois.edu Catalytic methods are particularly sought after for their efficiency and the potential for asymmetric synthesis. thieme-connect.com

Grignard Reaction Mechanisms for Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and a highly direct route to tertiary alcohols. illinois.edumasterorganicchemistry.com The general mechanism involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone or ester. masterorganicchemistry.com

For the specific synthesis of this compound, a plausible Grignard approach would involve the reaction of a suitable ketone with an organomagnesium halide. One potential pathway is the reaction of 4-methyl-2-pentanone (B128772) with n-butylmagnesium bromide. In this reaction, the nucleophilic butyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. The subsequent step is an acidic workup, where a proton source is added to protonate the resulting alkoxide, yielding the final tertiary alcohol. masterorganicchemistry.comprepchem.com

Alternatively, the reaction can be performed with esters, which requires two equivalents of the Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate after the elimination of an alkoxide leaving group. This intermediate ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup. masterorganicchemistry.com

The preparation of the Grignard reagent itself is a critical step, requiring dry apparatus and anhydrous ether as a solvent to prevent the reagent from being quenched by water. prepchem.comnist.gov A small crystal of iodine is often used to initiate the reaction between the magnesium turnings and the alkyl halide. prepchem.comnist.gov

Metal-Catalyzed Coupling Reactions in Alkyl Alcohol Synthesis

Modern synthetic chemistry has seen the development of various metal-catalyzed reactions for the formation of tertiary alcohols, offering alternatives to traditional stoichiometric methods like the Grignard reaction. thieme-connect.comresearchgate.net These catalytic systems can provide greater functional group tolerance and opportunities for enantioselective synthesis. thieme-connect.comnih.gov

Among the transition metals, nickel, titanium, and cobalt have been employed in innovative catalytic cycles:

Nickel-catalyzed reactions : Nickel is a versatile catalyst for various organic transformations, including multicomponent reactions (MCRs) that can construct complex molecules like tertiary alcohols in a single step with high atom economy. researchgate.net

Titanium-catalyzed reactions : Titanium complexes can catalyze the dehydroxylative vinylation of tertiary alcohols, a method for constructing vinylated all-carbon quaternary centers under mild conditions. acs.org While this is a transformation of a tertiary alcohol, related titanium-mediated additions to carbonyls are also known. rug.nl

Cobalt-catalyzed reactions : A mild, catalytic method for the intermolecular reductive coupling of dienes and ketones can produce tertiary alcohols. researchgate.net This process involves the formation of a cobalt hydride species and a single-electron reduction of the ketone. researchgate.net

These advanced methods highlight the ongoing efforts to develop more efficient and selective pathways to important structural motifs like tertiary alcohols. thieme-connect.comresearchgate.net

Selective Oxidation and Reduction Approaches

Oxidation and reduction are fundamental transformations in organic synthesis. While seemingly counterintuitive for synthesizing a tertiary alcohol, these approaches can be used to create precursors or are relevant in the broader context of alcohol synthesis.

Formation via Reduction of Branched Nonanones

The reduction of a ketone is a standard method for producing an alcohol. Secondary alcohols are readily formed by the reduction of ketones using agents like sodium borohydride (B1222165) or lithium aluminum hydride. epo.orgorganic-chemistry.org For instance, patents describe the preparation of 4-methyl-5-nonanol (B104968) (a secondary alcohol) by the reduction of 4-methyl-5-nonanone. epo.orggoogle.comgoogle.com This process can be carried out using reducing agents such as sodium borohydride in a solvent like methanol (B129727) or ethanol. epo.orggoogle.com

However, it is crucial to note that tertiary alcohols, like this compound, cannot be synthesized by the direct reduction of the corresponding ketone (2,4-dimethylnonan-4-one). This is because the carbonyl carbon in a ketone is reduced to a carbon bearing a hydrogen atom (a secondary alcohol), whereas a tertiary alcohol has three carbon substituents on the carbinol carbon and no α-hydrogen. fiveable.melibretexts.org Therefore, this pathway is not directly applicable for the final step in synthesizing this compound, but it is a key strategy for producing related secondary alcohol isomers. epo.orggoogle.com

Direct Oxidation of Alkanes and Benzene (B151609) Derivatives to Alcohols

The direct conversion of an alkane C-H bond to a C-OH group is a highly sought-after transformation that could dramatically simplify synthetic routes. nih.gov However, this reaction is notoriously difficult to control, often suffering from low selectivity and over-oxidation. oregonstate.edu

Research into this area has explored various catalytic systems:

Photocatalysis : The photocatalysis of tertiary alcohols on titanium dioxide (TiO₂) surfaces has been studied. However, these reactions tend to involve C-C bond cleavage and disproportionation into an alkane and a ketone, rather than the selective formation of a more complex alcohol from a simpler alkane. nih.gov

Catalytic Oxidation : Methods for the catalytic oxidation of hydrocarbons using organic hydroperoxides in the presence of chromium catalysts have been developed to produce alcohols and ketones. google.com

Relay Catalysis : Complex relay catalysis systems involving multiple metal catalysts (e.g., Iridium, Rhodium, Ruthenium) have been designed to convert n-alkanes into linear primary n-alcohols through a sequence of dehydrogenation, isomerization, hydroformylation, and hydrogenation. nih.gov

While these methods represent the cutting edge of catalysis research, the selective direct oxidation of a specific, non-activated tertiary C-H bond in a precursor alkane to yield this compound remains a significant challenge and is not a standard synthetic approach. nih.govoregonstate.edu

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product in any synthetic procedure. The specific parameters depend heavily on the chosen methodology.

For Grignard reactions , key variables include:

Temperature : The reaction is often initiated at room temperature and then cooled to control the exothermic addition step. prepchem.com

Solvent : Anhydrous ether or tetrahydrofuran (B95107) (THF) is essential to stabilize the Grignard reagent and prevent its decomposition. prepchem.comnist.gov

Rate of Addition : The slow, dropwise addition of the carbonyl compound to the Grignard reagent (or vice-versa) is crucial to manage the reaction's exothermicity. prepchem.com

For metal-catalyzed reactions , optimization is more complex and can involve:

Catalyst and Ligand Screening : The choice of metal and its associated ligands can dramatically affect reactivity and selectivity. thieme-connect.comrug.nl

Solvent and Temperature : These must be chosen to ensure all components are soluble and the catalyst is active without decomposing. rsc.org

Pressure : For reactions involving gases like H₂ (hydrogenation), pressure is a critical parameter. acs.org

For reduction reactions , optimization focuses on:

Reducing Agent : The choice between a mild reductant like sodium borohydride (NaBH₄) and a stronger one like lithium aluminum hydride (LiAlH₄) depends on the substrate's reactivity and the presence of other functional groups. epo.orgchem-station.com

Reaction Time and Temperature : These are adjusted to ensure complete conversion without promoting side reactions. Reaction times can range from 2 to 35 hours, with temperatures typically between -20°C and 100°C. google.comgoogle.com

The following table summarizes general parameters for these synthetic approaches.

Interactive Data Table: General Reaction Parameters for Alcohol Synthesis

Synthesis MethodKey ReagentsTypical SolventsTemperature RangeKey Considerations
Grignard Reaction Organomagnesium halide, Ketone/EsterDiethyl ether, THF0°C to refluxStrict exclusion of water/protons
Metal-Catalyzed Coupling Metal catalyst (Ni, Co, Ti), SubstratesToluene, THF, DCERoom temp. to >100°CCatalyst/ligand choice, inert atmosphere
Ketone Reduction NaBH₄, LiAlH₄Methanol, Ethanol, Ether-20°C to 60°CChoice of reductant, substrate compatibility
Direct Alkane Oxidation Metal catalyst (Cr, Ir), Oxidant (O₂, H₂O₂)VariousHigh temperaturesLow selectivity is a major challenge

Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethyl 4 Nonanol

Mechanistic Studies of Hydroxyl Group Reactivity

As a tertiary alcohol, the hydroxyl group in 2,4-Dimethyl-4-nonanol is situated on a carbon atom bonded to three other carbon atoms. This structural arrangement confers specific reactivity.

Resistance to Oxidation: Unlike primary and secondary alcohols, tertiary alcohols like this compound are resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during an oxidation reaction.

Substitution and Elimination Reactions: The hydroxyl group is a poor leaving group. However, under strong acidic conditions, it can be protonated to form a good leaving group (water). This initiates substitution (e.g., SN1) or elimination (e.g., E1) reactions. The tertiary carbocation intermediate formed upon the loss of water is relatively stable, facilitating these pathways. Dehydration would lead to the formation of alkenes, primarily 2,4-dimethyl-4-nonene and 2,4-dimethyl-3-nonene.

Steric Hindrance: The bulky alkyl groups surrounding the tertiary hydroxyl group create significant steric hindrance. This can slow down the rate of reactions that require nucleophilic attack at the carbinol carbon, even when the hydroxyl group is converted into a better leaving group. uci.edu

Investigation of Alkyl Chain Functionalization

Functionalizing the unactivated C-H bonds of the long alkyl chain in this compound presents a significant synthetic challenge. However, modern catalytic methods offer potential strategies.

Metal-Catalyzed "Chain-Walking": This strategy involves a metal catalyst that can migrate along an alkyl chain, enabling functionalization at a position remote from the initial point of interaction. um.es For a molecule like this compound, a catalyst could potentially isomerize the carbon skeleton or introduce a functional group at a terminal position. For example, palladium-catalyzed tandem isomerization-nucleophilic addition has been used to functionalize long-chain compounds. um.es

Hydroboration-Isomerization: This technique allows for the apparent migration of a double bond from an internal position to a terminal one, which can then be functionalized. uantwerpen.be While this compound is saturated, this method is relevant for related unsaturated precursors or derivatives, demonstrating a viable strategy for introducing functionality at the end of a long alkyl chain. uantwerpen.be The process often involves borane (B79455) intermediates and can be influenced by the choice of solvent and the presence of other functional groups. uantwerpen.be

Stereoselective Transformations and Control

The carbon at the 4-position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. fda.gov Controlling the stereochemistry during synthesis or reaction is a key aspect of its chemistry.

Research into related structures provides insight into achieving stereocontrol. For instance, the stereoselective preparation of acyclic syn-β-amino alcohols has been achieved from β-hydroxy ketones via their O-benzyl oximes. oup.com This process involves a highly stereoselective reduction using lithium aluminum hydride (LAH) in the presence of sodium methoxide, yielding syn-amino alcohols with excellent selectivity (often >95%). oup.com

ReactantReagentsProductStereoselectivity (syn:anti)
anti-6-Benzyloxyimino-2,8-dimethyl-4-nonanolLAH, NaOMesyn-6-Amino-2,8-dimethyl-4-nonanol95:5
This table illustrates a stereoselective reduction on a related structure, demonstrating the principles that could be applied to control stereochemistry in derivatives of this compound. Data from Narasaka et al. oup.com

Such methodologies, which direct the stereochemical outcome of a reaction based on an existing functional group (the hydroxyl group), are crucial for synthesizing specific stereoisomers of complex molecules like this compound and its derivatives for various applications. oup.comresearchgate.net

Degradation Pathways and Mechanisms

Understanding the environmental fate of this compound involves examining both non-biological and biological degradation processes.

In the environment, the primary abiotic degradation pathway for volatile organic compounds like this compound is through atmospheric photo-oxidation. ethernet.edu.etmiljodirektoratet.no The most significant process is the reaction with hydroxyl radicals (•OH) in the troposphere. ethernet.edu.et

The mechanism involves the abstraction of a hydrogen atom from the alkyl chain by a hydroxyl radical, forming a carbon-centered radical and a water molecule. This initial step is typically the rate-determining one. The resulting alkyl radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical (ROO•), which then participates in a cascade of reactions, ultimately leading to the breakdown of the molecule into smaller, oxidized fragments like aldehydes, ketones, and carbon dioxide. Given its structure, the hydrogen atoms on the tertiary carbons are less likely to be abstracted than the secondary and primary hydrogens along the nonane (B91170) chain.

Specific microorganisms have been shown to metabolize related compounds, suggesting a potential pathway for the biotransformation of this compound. The bacterium Sphingobium xenophagum Bayram can degrade α-quaternary nonylphenols. nih.gov In this process, the nonylphenol undergoes ipso-hydroxylation, where a hydroxyl group from molecular oxygen is added to the carbon atom of the benzene (B151609) ring that is attached to the alkyl chain. nih.gov

This intermediate is unstable and cleaves, releasing the alkyl side chain as a carbocation. In the major degradation pathway, this carbocation reacts with a water molecule to form the corresponding tertiary alcohol. nih.gov Therefore, this compound can be a metabolic product of the degradation of 4-(1,1-dimethylheptyl)phenol by Sphingobium xenophagum. nih.govresearchgate.net

This biotransformation is a crucial detoxification step, as the resulting long-chain alcohol is generally more amenable to further degradation by other microorganisms compared to the parent nonylphenol compound. researchgate.net

MicroorganismSubstrateMetabolite
Sphingobium xenophagum Bayramα-Quaternary nonylphenolsCorresponding nonanol (e.g., this compound)
Data sourced from Gabriel et al. nih.gov

Stereochemistry and Isomerism of 2,4 Dimethyl 4 Nonanol

Enantiomeric and Diastereomeric Considerations

The structure of 2,4-Dimethyl-4-nonanol possesses two chiral centers at the C2 and C4 positions. The C4 carbon is a tertiary alcohol, bonded to a hydroxyl group, a methyl group, a pentyl group, and an isobutyl group. The C2 carbon within the isobutyl group is also chiral, bonded to a hydrogen, a methyl group, a methylene (B1212753) group (part of the larger chain), and another methyl group.

The maximum number of possible stereoisomers can be calculated using the formula 2^n, where 'n' is the number of chiral centers. For this compound, with two chiral centers, there is a possibility of 2^2 = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationships between these isomers are as follows:

(2R, 4R)-2,4-Dimethyl-4-nonanol and (2S, 4S)-2,4-Dimethyl-4-nonanol are enantiomers.

(2R, 4S)-2,4-Dimethyl-4-nonanol and (2S, 4R)-2,4-Dimethyl-4-nonanol are also enantiomers.

Any other pairing of these isomers, such as (2R, 4R) and (2R, 4S), are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.

Table 1: Possible Stereoisomers of this compound

Stereoisomer Configuration Relationship to (2R, 4R)
(2R, 4R) -
(2S, 4S) Enantiomer
(2R, 4S) Diastereomer
(2S, 4R) Diastereomer

Asymmetric Synthesis Approaches for Chiral Purity

One of the most common approaches is the asymmetric addition of organometallic reagents to a ketone precursor . In the case of this compound, this would involve the reaction of an organometallic reagent (e.g., a pentylmagnesium halide or pentyllithium) with 2-methyl-4-heptanone (B1210533) in the presence of a chiral ligand or catalyst. The chiral catalyst would control the facial selectivity of the nucleophilic attack on the ketone, leading to the preferential formation of one enantiomer of the resulting tertiary alcohol.

Another potential route is the use of a chiral auxiliary . A chiral auxiliary can be temporarily attached to the ketone precursor to direct the incoming nucleophile to a specific face of the carbonyl group. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched tertiary alcohol.

Key challenges in these approaches include overcoming the steric hindrance around the carbonyl group and achieving high levels of enantioselectivity.

Chiral Resolution Techniques for Stereoisomers

When a synthesis results in a racemic or diastereomeric mixture of this compound, chiral resolution techniques can be employed to separate the different stereoisomers.

Classical Resolution via Diastereomeric Salt Formation: This is a widely used method where the racemic alcohol is reacted with a chiral resolving agent, such as a chiral carboxylic acid or amine, to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of the alcohol.

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases. The racemic alcohol can be subjected to an enzymatic reaction, for example, an acylation. The enzyme will selectively catalyze the reaction of one enantiomer, leaving the other unreacted. The reacted and unreacted enantiomers can then be separated by conventional methods like chromatography.

Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC or GC). The different stereoisomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Comparative Analysis of Branched Nonanol Isomers

This compound is one of many branched nonanol isomers. The position and number of methyl branches, as well as the location of the hydroxyl group, significantly influence the physical and chemical properties of these compounds. The following table provides a comparative overview of this compound and other selected branched nonanol and heptanol (B41253) isomers.

Advanced Analytical Characterization Techniques in 2,4 Dimethyl 4 Nonanol Research

Chromatographic Separations for Complex Mixtures

Chromatography is the cornerstone of analytical separation, and several methods are employed to analyze mixtures containing volatile compounds like 2,4-dimethyl-4-nonanol.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile organic compounds (VOCs) such as this compound. taylorfrancis.commdpi.comgcms.cz This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In a typical GC-MS analysis, the volatile components of a sample are vaporized and separated as they travel through a capillary column containing a stationary phase. The separation is based on the compounds' different boiling points and affinities for the stationary phase. taylorfrancis.com

Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting charged fragments are then sorted by their mass-to-charge ratio, creating a unique mass spectrum for each compound. This spectrum serves as a chemical "fingerprint," which can be compared against spectral libraries for definitive identification. taylorfrancis.com For non-volatile compounds, pre-chromatographic derivatization is often required to increase their volatility for GC analysis. taylorfrancis.comnih.gov

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis
ParameterTypical Setting/ValuePurpose
Column TypeHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)Separates compounds based on polarity and boiling point. A non-polar column is common for general VOC analysis.
Carrier GasHelium at a constant flow of 1 mL/minTransports the sample through the column.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample.
Oven ProgramInitial temp 50°C (hold 5 min), ramp to 240°C at 15°C/min (hold 15 min) nih.govControls the separation by creating a temperature gradient to elute compounds with different boiling points.
Ionization ModeElectron Impact (EI) at 70 eVFragments the analyte molecules to produce a characteristic mass spectrum.
Mass Rangem/z 35-350Defines the range of mass-to-charge ratios scanned by the detector.

Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds from various matrices. nih.govnih.gov SPME utilizes a fused silica (B1680970) fiber coated with a specific stationary phase. When exposed to a sample, either by direct immersion in a liquid or through exposure to the headspace (the gas phase above a solid or liquid sample), analytes partition from the sample matrix onto the fiber coating. nih.gov

Headspace SPME (HS-SPME) is particularly well-suited for isolating volatile compounds like this compound from complex samples such as food, beverages, or biological fluids. nih.govnih.gov After an equilibration period, the fiber is retracted and inserted directly into the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS detection. acs.org The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. A common choice for broad-range volatile analysis is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. nih.govvscht.cz

Table 2: Key Parameters in an HS-SPME Method
ParameterTypical Setting/ValueImpact on Extraction Efficiency
Fiber CoatingDVB/CAR/PDMS, 50/30 µmDetermines the selectivity and capacity for different types of analytes. This combination is effective for a broad range of volatiles. vscht.cz
Incubation Temperature40-70 °C nih.govacs.orgIncreases the vapor pressure of analytes, facilitating their transfer to the headspace for extraction by the fiber.
Incubation Time10-20 min nih.govacs.orgsemanticscholar.orgAllows the sample to reach thermal equilibrium and the analytes to partition into the headspace.
Extraction Time20-30 min nih.govvscht.czThe duration the fiber is exposed to the sample headspace; longer times generally lead to higher analyte recovery until equilibrium is reached.
Desorption Temperature250 °C nih.govMust be high enough to ensure complete and rapid transfer of all analytes from the SPME fiber to the GC column.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is typically used for non-volatile, semi-volatile, or thermally unstable compounds. Unlike GC, HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.

For a volatile tertiary alcohol like this compound, HPLC is not the conventional method of choice. The compound's volatility and lack of a strong chromophore (a part of a molecule that absorbs ultraviolet or visible light) make it poorly suited for standard HPLC with UV-Vis detection. Gas chromatography is overwhelmingly preferred for its direct analysis capabilities for such compounds.

However, if HPLC analysis were necessary, a pre-column derivatization step would be required. This chemical reaction would attach a UV-active or fluorescent tag to the alcohol molecule, making it detectable by common HPLC detectors. This process adds complexity and potential sources of error to the analysis. Therefore, for routine profiling and quantification of this compound, GC-based methods are far more direct, sensitive, and efficient.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques involve coupling two or more analytical instruments to gain more comprehensive information than either could provide alone. This approach is particularly valuable in the study of complex mixtures where sensory properties are important.

Gas Chromatography-Olfactometry (GC-O) is a specialized hyphenated technique that connects the human nose as a highly sensitive and specific detector to a gas chromatograph. nih.govnih.gov The effluent from the GC column is split, with one portion directed to a conventional detector (like an MS or FID) and the other to a heated sniffing port. nih.gov A trained analyst or panelist sniffs the port and records the time, intensity, and description of any perceived odors.

Table 3: Example of GC-Olfactometry Data for a Hypothetical Mixture
Retention Time (min)Odor Description (at Sniffing Port)Odor Intensity (Scale 1-5)Compound Identification (by MS)
8.52Grassy, green3Hexanal
12.34Mushroom, earthy41-Octen-3-ol
15.78Sweet, fruity, floral4This compound
18.91Citrus, lemon5Limonene
21.45Popcorn, nutty32-Acetyl-1-pyrroline

Spectroscopic Analysis and Structural Elucidation of 2,4 Dimethyl 4 Nonanol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2,4-dimethyl-4-nonanol (molar mass: 172.31 g/mol ), the mass spectrum is expected to exhibit characteristic features of a tertiary alcohol. The molecular ion peak (M⁺) at m/z 172 is often weak or entirely absent in the spectra of tertiary alcohols due to the instability of the molecular ion.

The fragmentation is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This results in the formation of stable carbocations. The loss of the largest alkyl group is typically the most favored fragmentation pathway.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
157[M - CH₃]⁺Loss of a methyl group
143[M - C₂H₅]⁺Loss of an ethyl group from the pentyl chain
129[M - C₃H₇]⁺Loss of a propyl group from the pentyl chain
115[M - C₄H₉]⁺Loss of a butyl group from the pentyl chain
101[M - C₅H₁₁]⁺Alpha-cleavage with loss of the pentyl radical
59[C₃H₇O]⁺Alpha-cleavage with loss of the isobutyl radical

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound, being a tertiary alcohol, will be characterized by specific absorption bands.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding. Another key absorption is the C-O stretching vibration, which for tertiary alcohols typically appears in the range of 1100-1200 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the alkyl portions of the molecule.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-HStretching3200 - 3600Strong, Broad
C-HStretching2850 - 3000Strong
C-OStretching1100 - 1200Strong
C-HBending1350 - 1470Medium

Computational Chemistry and Molecular Modeling of 2,4 Dimethyl 4 Nonanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity indices. For 2,4-dimethyl-4-nonanol, such calculations can predict its behavior in chemical reactions and its interactions with other molecules.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Representative Electronic Properties of a Tertiary Alcohol Similar to this compound (Calculated using DFT)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Note: The values in this table are representative and based on DFT calculations for structurally analogous tertiary alcohols. They serve to illustrate the expected range of electronic properties for this compound.

These calculations would reveal that the HOMO is likely localized around the oxygen atom of the hydroxyl group, reflecting its high electron density and role as a primary site for electrophilic attack. Conversely, the LUMO would be distributed over the carbon backbone, indicating regions susceptible to nucleophilic attack. The calculated dipole moment would confirm the polar nature of the molecule, primarily due to the C-O and O-H bonds.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. These models are built upon the principle that the structure of a molecule inherently determines its properties.

Development and Validation of Topological Descriptors

A cornerstone of QSPR is the use of molecular descriptors, which are numerical values that encode structural information. Topological descriptors, derived from the 2D representation of a molecule, are particularly useful as they are relatively simple to calculate and can capture essential features like size, shape, and branching.

For this compound, various topological descriptors can be calculated to quantify its molecular structure. These descriptors can then be used to build QSPR models to predict properties such as boiling point, viscosity, and solubility.

Table 2: Calculated Topological Descriptors for this compound

DescriptorValueDescription
Wiener Index (W) 184Sum of the distances between all pairs of non-hydrogen atoms.
Randić Connectivity Index (χ) 5.379Reflects the degree of branching in the molecule.
Topological Polar Surface Area (TPSA) 20.23 ŲSum of the surface areas of polar atoms (oxygen in this case). researchgate.net
Molecular Weight (MW) 172.31 g/mol The sum of the atomic weights of all atoms in the molecule. researchgate.net
XLogP3 3.8A computed value for the logarithm of the octanol/water partition coefficient, indicating hydrophobicity. researchgate.net

The development of a robust QSPR model involves selecting a set of descriptors that have a strong correlation with the property of interest and are not highly inter-correlated. The model is then validated using statistical methods such as cross-validation to ensure its predictive power for new, untested compounds.

Predictive Modeling for Structure-Reactivity Correlations

Once a set of relevant topological descriptors is identified and validated, it can be used to build predictive models for various properties. For aliphatic alcohols, QSPR models have been successfully developed to predict properties like boiling point, water solubility, and chromatographic retention indices.

For instance, a multiple linear regression (MLR) model for predicting the boiling point of a series of branched alcohols might take the following form:

Boiling Point = c₀ + c₁(Wiener Index) + c₂(Randić Index) + c₃(TPSA)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of a training set of molecules with known boiling points. Such a model would likely show that the boiling point increases with molecular size (reflected by the Wiener Index) and decreases with increased branching (indicated by the Randić Index). The TPSA would account for the influence of the polar hydroxyl group on intermolecular forces. These models are valuable for estimating the properties of new or uncharacterized compounds without the need for experimental measurements.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the conformational landscape of flexible molecules like this compound.

The rotation around the numerous single bonds in this compound results in a vast number of possible conformations, each with a different potential energy. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations and the energy barriers between them.

Due to the steric hindrance caused by the bulky alkyl groups, not all conformations are equally stable. Staggered conformations, where the substituents on adjacent carbon atoms are as far apart as possible, are generally more stable than eclipsed conformations. Of particular interest is the rotation around the C3-C4 and C4-C5 bonds, which will be heavily influenced by the presence of the two methyl groups and the long pentyl chain.

While a specific potential energy surface for this compound is not available, analysis of similar branched alkanes can provide a qualitative understanding. The presence of gauche interactions, where bulky groups on adjacent carbons are 60° apart, will lead to steric strain and higher energy conformations. The most stable conformers will be those that minimize these unfavorable interactions.

Table 3: Representative Relative Energies of Conformational Isomers for a Branched Alkane Similar to this compound

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-Anti~180°0.065
Anti-Gauche~60°0.925
Gauche-Gauche~60°, ~60°1.810
Eclipsed0°, 120°> 5.0< 0.1

Note: This table presents a simplified, representative view of the conformational energetics for a segment of a molecule structurally similar to this compound. The actual conformational landscape of this compound would be more complex due to the multiple rotatable bonds.

MD simulations can map out the potential energy surface as a function of key dihedral angles, identifying the energy minima corresponding to stable conformers and the transition states that connect them. This information is crucial for understanding the molecule's flexibility, its average shape in solution, and how it might interact with other molecules or biological receptors.

Environmental Chemistry and Fate of 2,4 Dimethyl 4 Nonanol

Biotic Degradation Pathways and Microbial Metabolism

Direct studies on the microbial metabolism of 2,4-Dimethyl-4-nonanol are not extensively documented in publicly available scientific literature. However, insights into its potential biotic degradation can be extrapolated from research on other tertiary alcohols. The degradation of these compounds by microorganisms is often challenging due to the steric hindrance around the tertiary carbon atom.

Microbial degradation of tertiary alcohols, such as tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA), has been observed to be initiated by specific enzymatic actions. One proposed mechanism involves an initial hydroxylation step, which introduces a hydroxyl group, making the molecule more amenable to further enzymatic attack. Another potential pathway is desaturation, creating a double bond that can then be cleaved.

For larger, more complex tertiary alcohols like this compound, it is hypothesized that similar initial steps would be necessary to overcome their recalcitrant nature. The degradation would likely proceed through a series of oxidation steps, ultimately leading to the formation of smaller, more readily metabolizable intermediates that can enter central metabolic pathways of the degrading microorganisms. The complete mineralization of the compound would result in the formation of carbon dioxide and water.

Table 1: Postulated Biotic Degradation Steps for Tertiary Alcohols

Degradation StepDescriptionPotential Enzymes Involved
Initial Attack Introduction of a functional group to overcome steric hindrance.Monooxygenases, Desaturases
Intermediate Formation Oxidation of the initial product to form more polar compounds.Alcohol dehydrogenases, Aldehyde dehydrogenases
Ring Cleavage (if applicable) Not directly applicable to the acyclic this compound.N/A
Central Metabolism Entry of smaller organic acids into pathways like the Krebs cycle.Various metabolic enzymes

Persistence and Transformation in Environmental Compartments

The persistence of this compound in the environment is influenced by its physical and chemical properties, as well as the prevailing environmental conditions. Its classification as a long-chain alcohol suggests a tendency to partition to organic matter in soil and sediment, which can reduce its bioavailability for microbial degradation and increase its persistence.

In aquatic environments, its low water solubility would limit its concentration in the water column, with a significant portion likely associating with suspended organic particles and sediment. In soil environments, its fate would be governed by factors such as soil type, organic matter content, and the presence of adapted microbial communities.

Transformation products of this compound in the environment have not been specifically identified in available research. However, based on the degradation pathways of other tertiary alcohols, potential transformation products could include various oxidized intermediates, such as ketones, carboxylic acids, and smaller alcohols, before eventual mineralization.

Table 2: Predicted Environmental Distribution and Persistence of this compound

Environmental CompartmentPredicted BehaviorFactors Influencing Persistence
Water Low solubility, partitioning to sediment and suspended solids.Microbial activity, sunlight (photodegradation), temperature.
Soil Adsorption to organic matter.Microbial populations, moisture content, oxygen availability, pH.
Air Low volatility expected due to its size and hydroxyl group.Photochemical reactions (e.g., with hydroxyl radicals).
Biota Potential for bioaccumulation in fatty tissues due to its lipophilicity.Metabolic capacity of organisms.

Impact of Environmental Factors on Degradation Kinetics

The rate of degradation of this compound is significantly influenced by various environmental factors that affect microbial activity and the chemical stability of the compound.

Temperature: Microbial degradation rates generally increase with temperature up to an optimal point for the specific microbial consortia involved. Lower temperatures, such as those found in deep soil or cold water, would be expected to significantly slow down the degradation process.

pH: The pH of the soil or water can impact both the availability of the compound and the activity of microbial enzymes. Most microbial degradation processes have an optimal pH range, and significant deviations can inhibit the metabolic pathways responsible for breaking down the compound.

Oxygen Availability: The initial steps in the degradation of many recalcitrant organic compounds, including tertiary alcohols, are often aerobic, requiring oxygen for the action of monooxygenase and dioxygenase enzymes. In anaerobic environments, the degradation of this compound would likely be much slower or may proceed through different metabolic pathways, if at all.

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for the growth and metabolic activity of microorganisms. A lack of these nutrients can limit the rate of biodegradation.

Presence of Co-contaminants: The presence of other organic compounds can have varied effects. Some compounds may be preferentially degraded, delaying the breakdown of this compound. In other cases, the presence of a more easily degradable substrate can stimulate the growth of a microbial population that is also capable of degrading the more complex alcohol, a process known as cometabolism.

Table 3: Influence of Environmental Factors on Degradation Rates

Environmental FactorExpected Impact on Degradation RateRationale
Increasing Temperature (to optimum) IncreaseEnhanced microbial metabolism and enzyme kinetics.
Extreme pH (high or low) DecreaseInhibition of microbial enzymes.
Anaerobic Conditions Significant DecreaseRequirement of oxygen for many initial enzymatic attacks on tertiary alcohols.
Nutrient Limitation DecreaseReduced microbial growth and activity.
High Organic Matter Content Decrease (initially)Increased sorption, reducing bioavailability.

Derivatization and Analog Development of 2,4 Dimethyl 4 Nonanol

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives from tertiary alcohols like 2,4-Dimethyl-4-nonanol requires specific chemical strategies to overcome the steric hindrance around the hydroxyl group and the lack of a hydrogen atom on the carbinol carbon. libretexts.org Common derivatization approaches for tertiary alcohols include esterification, etherification, and halogenation, each yielding a class of compounds with distinct physicochemical properties.

Esterification: The formation of esters from tertiary alcohols can be challenging due to steric hindrance. However, the use of highly reactive acylating agents in the presence of a suitable catalyst can facilitate this transformation. For instance, the reaction of this compound with an acid chloride or anhydride (B1165640) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding ester.

Etherification: The synthesis of ethers from this compound can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Due to the steric bulk of the tertiary alkoxide, this reaction is most efficient with less hindered primary alkyl halides.

Halogenation: The direct replacement of the hydroxyl group with a halogen atom is a key transformation for introducing further functionality. This can be accomplished using various halogenating agents. For example, treatment with a hydrohalic acid (e.g., HBr) can proceed via an SN1 mechanism, where the protonated hydroxyl group leaves as a water molecule to form a stable tertiary carbocation, which is then attacked by the halide ion.

Derivative Type General Reaction Reagents and Conditions Potential Functional Groups Introduced
EstersR-OH + R'-COCl -> R-OCOR' + HClAcid chloride, Pyridine or DMAP, Anhydrous conditionsAcetate, Benzoate, etc.
EthersR-OH + NaH -> R-ONa; R-ONa + R'-X -> R-OR' + NaXSodium hydride, Alkyl halide, Anhydrous ether or THFMethyl ether, Ethyl ether, Benzyl ether
HalidesR-OH + HX -> R-X + H₂OConcentrated hydrohalic acid (e.g., HBr, HCl), HeatChloro, Bromo, Iodo

Recent advancements in catalysis have provided more versatile methods for the functionalization of tertiary alcohols. For example, catalytic nucleophilic substitution using carbon or heteroatom-based nucleophiles offers an efficient and atom-economical way to construct fully substituted carbon centers. rsc.org Additionally, deoxygenative coupling reactions, such as the Suzuki-Miyaura arylation, allow for the direct formation of carbon-carbon bonds at the tertiary carbon center, opening avenues for a wide range of aryl and heteroaryl derivatives. researchgate.net

Exploration of Structure-Activity Relationships in Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of derivatives of this compound. While specific SAR studies on this compound are not extensively documented, general principles derived from studies on other tertiary alcohols can be applied. The modifications at the hydroxyl group and the nature of the alkyl chains significantly influence the molecule's polarity, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

For instance, a study on tertiary alcohol inhibitors of Hsp90α demonstrated that modulating hydrogen-bonding interactions and probing for steric and hydrophobic interactions within the binding site through the synthesis of various analogs led to the identification of potent and selective inhibitors. nih.gov This highlights the importance of the tertiary alcohol moiety in establishing key interactions with a biological target.

Derivative Structural Modification Potential Impact on Physicochemical Properties Hypothesized Effect on Biological Activity
2,4-Dimethyl-4-nonyl acetateEsterification of the hydroxyl groupIncreased lipophilicity, loss of hydrogen bond donor capabilityAltered membrane permeability; potential for modified target binding
4-Methoxy-2,4-dimethylnonaneEtherification of the hydroxyl groupIncreased lipophilicity, loss of hydrogen bond donor capabilitySimilar to acetate, but with different steric and electronic properties
4-Bromo-2,4-dimethylnonaneReplacement of hydroxyl with bromineIncreased lipophilicity and molecular weight; introduction of a leaving groupPotential for covalent bond formation with target; altered binding affinity

Quantitative structure-activity relationship (QSAR) studies on a series of normal aliphatic alcohols have shown a linear correlation between their biological response and their 1-octanol/water partition coefficient (log Kow), indicating that lipophilicity is a key determinant of their toxicity. uky.eduuky.edu Similar relationships can be anticipated for derivatives of this compound, where modifications influencing lipophilicity would likely impact their biological activity.

Design and Synthesis of Novel Analogues

The rational design and synthesis of novel analogues of this compound aim to explore a wider chemical space and identify compounds with improved or novel biological activities. This process often involves isosteric and bioisosteric replacements, homologation, and the introduction of various pharmacophoric groups.

Isosteric and Bioisosteric Replacements: One approach is to replace the tertiary alcohol group with other functional groups that have similar steric and electronic properties. For example, replacing the hydroxyl group with a thiol (to form a tertiary thiol) or an amine (to form a tertiary amine) could lead to analogues with different hydrogen bonding capabilities and chemical reactivity. The synthesis of tertiary amines can be achieved through various methods, including the desymmetric reduction of malonic esters. nih.gov

Homologation and Chain Modification: Altering the length and branching of the alkyl chains can provide insights into the optimal size and shape for biological activity. For instance, synthesizing analogues with shorter or longer pentyl or isobutyl groups, or introducing unsaturation or cyclic moieties into these chains, could significantly affect their interaction with biological targets.

Introduction of Pharmacophoric Groups: The design of novel analogues can also involve the incorporation of known pharmacophoric groups to impart specific biological activities. For example, attaching aromatic or heterocyclic moieties could introduce potential for pi-stacking interactions or specific hydrogen bonding patterns. The synthesis of such analogues can be achieved through advanced cross-coupling reactions.

A general strategy for the asymmetric synthesis of tertiary alcohols, which could be adapted for creating chiral analogues of this compound, involves the direct addition of organomagnesium reagents to ketones in the presence of a chiral ligand. nih.gov

Analogue Type Design Strategy Synthetic Approach Potential for Novel Activity
Thiol AnalogueIsosteric replacement of -OH with -SHConversion of the alcohol to a leaving group, followed by substitution with a hydrosulfide (B80085) saltAltered metal binding properties; potential for different metabolic pathways
Amine AnalogueBioisosteric replacement of -OH with -NH₂Reductive amination of a corresponding ketone or nucleophilic substitutionIntroduction of basicity; potential for salt formation and different receptor interactions
Phenyl-substituted AnalogueIntroduction of an aromatic ringGrignard reaction of a pentyl magnesium bromide with a phenyl-isobutyl ketonePotential for hydrophobic and pi-stacking interactions; exploration of new target classes

The exploration of these synthetic and design strategies will be instrumental in unlocking the full therapeutic or industrial potential of compounds derived from the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 2,4-Dimethyl-4-nonanol, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis of this compound typically involves Grignard reactions and Friedel-Crafts alkylation (e.g., coupling tertiary nonanols with phenol derivatives). Key steps include:

  • Using alkyl halides and magnesium to form Grignard reagents.
  • Reaction with ketones or aldehydes to form tertiary alcohols.
  • Purification via distillation or chromatography.
    For optimization, control reaction temperature (0–5°C for Grignard formation) and stoichiometric ratios. Validate purity using GC-MS and NMR spectroscopy . Trial experiments are recommended to determine optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • GC-MS : Confirm molecular weight and fragmentation patterns.
  • NMR (¹H/¹³C) : Assign stereochemistry and verify branching positions (e.g., methyl groups at C2 and C4).
  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹).
  • Differential Scanning Calorimetry (DSC) : Analyze phase transitions (e.g., melting points, liquid crystalline behavior) .
    Cross-reference data with NIST Standard Reference Database 69 to resolve ambiguities .

Q. How should researchers design experiments to study the physical properties of this compound?

Methodological Answer:

  • Phase Behavior : Use DSC and polarizing optical microscopy to identify liquid crystalline phases.
  • Solubility Studies : Test in solvents of varying polarity (e.g., hexane, ethanol) to determine partition coefficients.
  • Density/Viscosity Measurements : Employ viscometers and pycnometers under controlled temperatures.
    Include error bars (standard deviation) and statistical tests (t-test, ANOVA) for reproducibility .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

Methodological Answer:

  • Chiral Starting Materials : Begin with optically active epoxides (e.g., (R)- or (S)-epichlorohydrin) to control stereochemistry.
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition metal-catalyzed reactions.
  • Resolution Techniques : Employ chiral column chromatography or enzymatic kinetic resolution.
    Validate enantiomeric excess (ee) via chiral HPLC or optical rotation measurements .

Q. How do solvatochromic properties of this compound inform its interactions in solvent mixtures?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure λₘₐₓ shifts in solvents (e.g., water, DMSO) to assess polarity-dependent interactions.
  • Preferential Solvation Analysis : Use the Suppan equation to quantify hydrogen bonding vs. nonspecific interactions.
  • Computational Modeling : Apply density functional theory (DFT) to predict solvation shells.
    This approach is critical for applications in surfactant design or environmental fate studies .

Q. What strategies resolve contradictions in spectroscopic or physical property data for this compound?

Methodological Answer:

  • Cross-Verification : Compare experimental NMR/GC-MS data with NIST references .
  • Error Analysis : Quantify instrument uncertainty (e.g., NMR signal-to-noise ratio).
  • Replicate Experiments : Repeat under standardized conditions (e.g., 25°C, inert atmosphere).
    Document unresolved discrepancies in publications to guide future research .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound studies?

Methodological Answer:

  • Repositories : Use Chemotion ELN or RADAR4Chem for raw data storage.
  • Metadata Standards : Adopt IUPAC nomenclature and include experimental parameters (e.g., reaction time, solvent purity).
  • FAIR Compliance : Assign digital object identifiers (DOIs) via platforms like NFDI4Chem .

Q. What advanced statistical methods are suitable for analyzing environmental degradation pathways of this compound?

Methodological Answer:

  • Multivariate Regression : Correlate degradation rates with variables (pH, temperature).
  • Principal Component Analysis (PCA) : Identify dominant degradation pathways (e.g., photolysis vs. microbial action).
  • Kinetic Modeling : Use pseudo-first-order rate constants to predict half-lives in aquatic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.